6-Chloro-2-methylimidazo[1,2-b]pyridazine-3-carboxylic acid
Overview
Description
6-Chloro-2-methylimidazo[1,2-b]pyridazine-3-carboxylic acid is a heterocyclic compound with potential interest in various fields of chemistry and pharmacology. Its synthesis and properties are part of ongoing research to explore its utility and biological relevance.
Synthesis Analysis
The synthesis of 6-Chloro-2-methylimidazo[1,2-b]pyridazine-3-carboxylic acid and related compounds involves multiple steps, including reactions in anhydrous conditions and specific reagents like ethyl 2-chloroacetoacetate. The compound can be obtained through alkaline or acid hydrolysis from its ester forms (Abignente et al., 1992).
Molecular Structure Analysis
Detailed structural analysis, including X-ray diffraction and NMR techniques, are employed to confirm the compound's configuration. Density functional theory calculations, Hirshfeld surface analysis, and energy frameworks are also applied to understand the molecular structure and interactions (Sallam et al., 2021).
Chemical Reactions and Properties
The reactivity of 6-Chloro-2-methylimidazo[1,2-b]pyridazine-3-carboxylic acid towards various chemical reactions like nitration, nitrosation, and chlorination has been studied. The reactivity can vary significantly depending on the nature of substituents and reaction conditions (Hervet et al., 2002).
Scientific Research Applications
Pharmacological Activity : Ethyl 2-methylimidazo[1,2-b]pyridazine-3-carboxylates and their corresponding carboxylic acids were synthesized and tested for their anti-inflammatory, analgesic, and ulcerogenic actions, as well as their ability to inhibit prostaglandin biosynthesis. The study discusses the structure-activity relationships and the mechanism of action (Abignente et al., 1992).
Synthesis and Structural Analysis : Research on the synthesis of 6-methoxyimidazo[1,2-b]pyridazine and its 2-methyl analog, along with their derivatives, was reported. The study also includes the reactivity of these compounds, their nuclear magnetic resonance spectra, and acidity constants (Lombardino, 1968).
Antiviral Activities : Novel 3-aralkylthiomethylimidazo[1,2-b]pyridazine derivatives were synthesized and evaluated for their antiviral activity. Some compounds showed significant inhibition of human cytomegalovirus and varicella-zoster virus replication, suggesting their potential as antiviral agents (Galtier et al., 2003).
Potential Antifilarial Agents : Methyl imidazo[1,2-b]pyridazine-2-carbamates and related compounds were synthesized and evaluated for their antifilarial activity. Despite the synthesis of various analogs, none showed significant antifilarial activity (Mourad et al., 1992).
Antiinflammatory Activity : Research on ethyl esters of 2-phenylimidazo[1,2-b]pyridazine-3-carboxylic acids revealed that these compounds exhibit significant analgesic activity. The study highlights the importance of understanding the mechanism of action for these compounds (Abignente et al., 1990).
Synthesis and Reactivity Studies : The synthesis and reactivity of 2-substituted imidazo[1,2-b]pyridazines towards electrophilic substitutions were studied. This research provides insights into the structural determinations and reaction mechanisms of these compounds (Hervet et al., 2002).
Central Nervous System Activity : Syntheses of various imidazo[1,2-b]pyridazine derivatives with different substituents were reported, and their activities on the central nervous system were evaluated, particularly their ability to displace diazepam from rat brain membranes (Barlin et al., 1994).
Safety and Hazards
Mechanism of Action
Target of Action
Compounds with similar structures, such as imidazo[1,2-a]pyridines, are recognized as valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry .
Mode of Action
It’s worth noting that imidazo[1,2-a]pyridines, which share a similar structure, have been synthesized using various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .
Pharmacokinetics
A compound with a similar structure, q203, displayed pharmacokinetic and safety profiles compatible with once-daily dosing .
Result of Action
For instance, Q203 showed a significant reduction of bacterial load in an acute TB mouse model .
Action Environment
It’s known that factors such as temperature, ph, and the presence of other compounds can influence the action of similar compounds .
properties
IUPAC Name |
6-chloro-2-methylimidazo[1,2-b]pyridazine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClN3O2/c1-4-7(8(13)14)12-6(10-4)3-2-5(9)11-12/h2-3H,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPUBOGNHAFQPOP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C(=N1)C=CC(=N2)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00576634 | |
Record name | 6-Chloro-2-methylimidazo[1,2-b]pyridazine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00576634 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-2-methylimidazo[1,2-b]pyridazine-3-carboxylic acid | |
CAS RN |
14714-22-8 | |
Record name | 6-Chloro-2-methylimidazo[1,2-b]pyridazine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00576634 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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